N-Methyl-m-toluidine (CAS 696-44-6), also known as N,3-dimethylaniline, is an aromatic secondary amine characterized by a toluene core with a methylamino group at the meta position. As a light yellow to green clear liquid with a boiling point of approximately 204–207 °C, it serves as a critical intermediate in the synthesis of complex organic molecules, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs) [1]. In procurement and material selection, this specific isomer is prioritized over primary toluidines or its ortho/para counterparts when a process requires a precisely tuned basicity (pKa ~5.00), specific steric accessibility, and enhanced electron-donating properties for nucleophilic attacks or charge-transfer complexation [1].
Substituting N-methyl-m-toluidine with generic 'dimethylanilines' or other toluidine isomers leads to critical failures in synthetic yield, complexation stability, and downstream product identity. For example, replacing it with the ortho-isomer (N-methyl-o-toluidine) introduces severe steric hindrance that drastically reduces yields and enantioselectivity in catalytic asymmetric ring-opening reactions, dropping product conversion from 90% to 19% [1]. Conversely, substituting it with the primary amine (m-toluidine) fundamentally alters the thermodynamic basicity and charge-transfer complex stability, as the secondary N-methyl group provides essential inductive electron-donating effects required for stable donor-acceptor interactions[2]. In pharmaceutical manufacturing, such as the synthesis of the antifungal tolnaftate, the specific meta-methyl and N-methyl substitution pattern is an absolute structural requirement of the target API, rendering any analog substitution impossible.
In the asymmetric ring-opening of cyclohexene oxide using a homochiral Cu-MOF catalyst, N-methyl-m-toluidine acts as a highly efficient nucleophile, achieving a 90% yield and 78% enantiomeric excess (ee) [1]. In stark contrast, the ortho-isomer, N-methyl-o-toluidine, suffers from severe steric constraint, resulting in a drastically reduced 19% yield and only 43% ee under identical conditions [1].
| Evidence Dimension | Reaction yield and enantioselectivity in Cu-MOF catalyzed ARO |
| Target Compound Data | 90% yield, 78% ee |
| Comparator Or Baseline | N-Methyl-o-toluidine (19% yield, 43% ee) |
| Quantified Difference | 4.7-fold increase in yield and 35% higher enantiomeric excess |
| Conditions | Homochiral (R)-CuMOF-1 catalyst, cyclohexene oxide, CHCl3 solvent, 50 °C, 48 h |
Validates the meta-isomer as the superior procurement choice for complex asymmetric synthesis where ortho-steric clash would otherwise poison the reaction yield.
N-Methyl-m-toluidine forms significantly more stable 1:1 charge-transfer complexes with iodine compared to its primary amine counterpart, m-toluidine, and its sterically hindered ortho-isomer [1]. Spectrophotometric studies demonstrate that the stability order follows N-methyl-p-toluidine > N-methyl-m-toluidine > N-methylaniline > N-methyl-o-toluidine > toluidines [1]. The N-methyl group provides a strong electron-releasing inductive effect that increases electron density on the nitrogen, while the meta-position avoids the steric inhibition seen in the ortho-isomer.
| Evidence Dimension | Relative stability of iodine charge-transfer complexes in CCl4 |
| Target Compound Data | High complex stability (intermediate between para and ortho isomers) |
| Comparator Or Baseline | m-Toluidine (lower stability) and N-methyl-o-toluidine (sterically inhibited) |
| Quantified Difference | N-methyltoluidines > toluidines; meta-isomer > ortho-isomer |
| Conditions | Iodine in carbon tetrachloride (CCl4), spectrophotometric measurement of formation constants |
Crucial for applications in molecular recognition, sensor development, and specialized dye formulations where stable charge-transfer interactions are required.
N-Methyl-m-toluidine demonstrates excellent reactivity as a substrate in the electrochemical oxidative (4 + 2) cyclization with o-phenylenediamines to synthesize phenazines[1]. Unlike primary anilines that may over-oxidize or heavily hindered amines that fail to react, N-methyl-m-toluidine successfully undergoes dual C-H amination followed by aromatization in an undivided cell, providing moderate to good yields of the target functionalized phenazines without requiring external chemical oxidants[1].
| Evidence Dimension | Suitability for anodic oxidation and (4+2) cyclization |
| Target Compound Data | Successfully yields functionalized phenazine derivatives |
| Comparator Or Baseline | Primary anilines (prone to over-oxidation) |
| Quantified Difference | Stable conversion to phenazines vs. degradation or non-reactivity |
| Conditions | nBu4NBF4 supporting electrolyte, HFIP solvent, constant current (I = 6 mA), undivided cell |
Ensures reliable performance for buyers developing sustainable, electrochemically driven synthetic routes to complex N-heterocycles.
N-Methyl-m-toluidine possesses a higher basicity than unsubstituted aniline due to the combined electron-donating inductive effects of both the N-methyl and the meta-methyl groups [1]. While aniline has a pKa of approximately 4.6, the predicted pKa of N-methyl-m-toluidine is ~5.00 [1]. This increased electron density on the nitrogen atom makes the lone pair more available for protonation and nucleophilic attack, distinguishing its reactivity profile from simpler aromatic amines.
| Evidence Dimension | Conjugate acid pKa |
| Target Compound Data | pKa ~ 5.00 |
| Comparator Or Baseline | Aniline (pKa ~ 4.6) |
| Quantified Difference | ~0.4 pKa unit increase (higher basicity) |
| Conditions | Standard aqueous conditions (predicted/extrapolated from structural contributions) |
Allows formulators and synthetic chemists to select a secondary amine with a precisely tuned basicity that is stronger than aniline but avoids the steric bulk of ortho-substituted analogs.
N-Methyl-m-toluidine is specifically required as a non-substitutable building block in the synthesis of the antifungal drug tolnaftate, where its meta-methyl and N-methyl groups are essential for the drug's structural integrity and biological activity [1].
It serves as an ideal nucleophile for the catalytic asymmetric ring-opening of epoxides, where its meta-substitution profile provides high yields (90%) and good enantioselectivity without the steric poisoning caused by ortho-isomers[2].
The compound acts as a reliable, oxidation-compatible precursor in green, undivided-cell electrochemical (4+2) cyclizations for the production of functionalized phenazine dyes and advanced materials[3].
It is utilized in analytical chemistry and materials science for forming stable electron donor-acceptor complexes (e.g., with iodine), outperforming primary toluidines due to the enhanced electron-donating effect of the N-methyl group [4].
Acute Toxic;Health Hazard